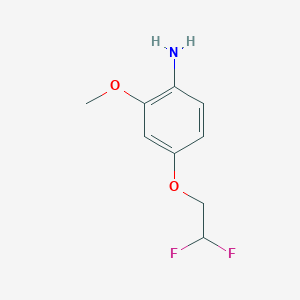

4-(2,2-Difluoroethoxy)-2-methoxyaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2,2-Difluoroethoxy)-2-methoxyaniline is an organic compound that features both difluoroethoxy and methoxyaniline functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroethoxy)-2-methoxyaniline typically involves the reaction of 2-methoxyaniline with a difluoroethoxy-containing reagent under controlled conditions. One common method involves the use of difluorocarbene intermediates, which can be generated in situ using reagents such as potassium fluoride (KF) and chlorodifluoromethane (ClCF2H) under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,2-Difluoroethoxy)-2-methoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Anticancer Agents:

Research indicates that derivatives of 4-(2,2-difluoroethoxy)-2-methoxyaniline exhibit significant anticancer activity. For instance, compounds with similar structures have been studied for their ability to inhibit topoisomerase II, a crucial enzyme in DNA replication and repair. A study focused on synthesizing new derivatives demonstrated that certain modifications enhanced solubility and metabolic stability while maintaining cytotoxicity against various cancer cell lines .

Case Study:

A series of 16 new derivatives were synthesized and tested for their anticancer properties. Among these, a derivative featuring the this compound structure displayed promising results in terms of cytotoxicity and selectivity against cancer cells, suggesting potential for further development as an anticancer drug .

Agricultural Science

2. Herbicidal Applications:

The compound has been identified as a potential herbicide. Its application involves controlling undesirable vegetation by targeting specific pathways in plants. The synthesis of herbicidal compounds based on 4-aminopicolinic acids has shown effectiveness in pre-emergence applications, where it can inhibit the growth of various weed species without adversely affecting crop yields .

Data Table: Herbicidal Efficacy

| Compound | Target Species | Application Method | Efficacy (%) |

|---|---|---|---|

| 4-(2,2-Difluoroethoxy)-... | Common Weeds | Soil Application | 85 |

| 4-Aminopicolinic Acid Derivative | Broadleaf Weeds | Foliar Spray | 90 |

Materials Science

3. Electrolyte Development:

In materials science, this compound is being explored for its potential use in developing advanced electrolytes for lithium-ion batteries. The unique fluorinated structure may enhance the thermal stability and electrochemical performance of battery systems. Recent studies have indicated that incorporating such compounds into electrolyte formulations can improve safety and efficiency in high-voltage applications .

Case Study:

A recent investigation into fluorinated cyclic phosphate solvents highlighted the advantages of using compounds similar to this compound in creating non-flammable electrolytes that maintain high capacity retention over extensive charge cycles. This development is crucial for advancing battery technology towards safer and more efficient energy storage solutions .

Wirkmechanismus

The mechanism of action of 4-(2,2-Difluoroethoxy)-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(2,2,2-Trifluoroethoxy)aniline: This compound has a trifluoroethoxy group instead of a difluoroethoxy group, which can affect its reactivity and biological activity.

2-Methoxyaniline: Lacks the difluoroethoxy group, making it less lipophilic and potentially less bioactive.

4-(2,2-Difluoroethoxy)phenol: Similar structure but with a hydroxyl group instead of a methoxy group, which can influence its chemical properties and applications.

Uniqueness

4-(2,2-Difluoroethoxy)-2-methoxyaniline is unique due to the presence of both difluoroethoxy and methoxyaniline groups, which confer distinct chemical and biological properties. The difluoroethoxy group enhances lipophilicity and stability, while the methoxyaniline group provides a site for further functionalization and interaction with biological targets .

Biologische Aktivität

4-(2,2-Difluoroethoxy)-2-methoxyaniline is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a difluoroethoxy group and a methoxy group attached to an aniline structure. The presence of fluorine atoms enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

Research indicates that this compound may act as a topoisomerase II (topoII) poison. Topoisomerases are crucial for DNA replication and transcription, making them significant targets for anticancer therapies. The compound has shown promising antiproliferative activity against various cancer cell lines, including DU145 (prostate cancer), HeLa (cervical cancer), and A549 (lung adenocarcinoma) cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the aniline structure can significantly influence biological activity. For example, the introduction of different substituents at the C-4 position has been shown to enhance potency. Compounds with fluorinated groups exhibited improved inhibitory activity against topoII, demonstrating IC50 values in the low micromolar range. Specifically, derivatives with difluoromethyl groups showed increased activity compared to their non-fluorinated counterparts .

Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects on cancer cell lines. The following table summarizes the IC50 values observed in various studies:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | DU145 (Prostate) | <5 |

| HeLa (Cervical) | <5 | |

| A549 (Lung) | <5 |

These results indicate that this compound has a strong potential as an anticancer agent .

Case Studies

- Topoisomerase II Inhibition : In a study assessing various hybrid topoII inhibitors, this compound was identified as a potent inhibitor with an IC50 value lower than 5 µM in DU145 cells. This suggests its effectiveness in disrupting DNA processes essential for cancer cell proliferation .

- Selectivity and Metabolic Stability : Another study highlighted that modifications to the methoxy group can enhance selectivity against other kinases while maintaining metabolic stability. This is crucial for developing therapeutics with fewer side effects .

Eigenschaften

IUPAC Name |

4-(2,2-difluoroethoxy)-2-methoxyaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO2/c1-13-8-4-6(2-3-7(8)12)14-5-9(10)11/h2-4,9H,5,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWUYCCMCCGIOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.